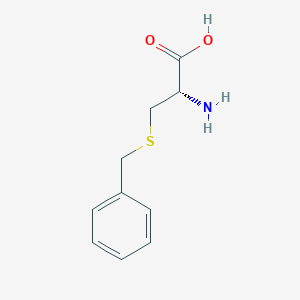

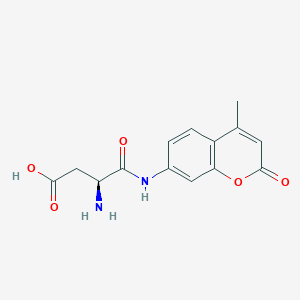

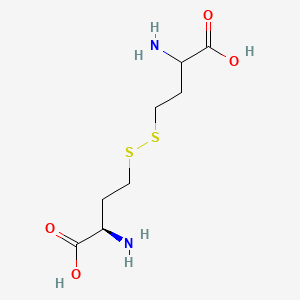

(2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoic acid)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hypertension Management

D-Homocystine, an intermediate compound in the vitamin-regulated One Carbon Methylation pathway, affects glutathione, methionine, and nitric oxide metabolism . Elevated homocysteine, triggered by genetic mutations or insufficient body stores of active vitamins B6, B12, folate, riboflavin, indicates oxidative stress and is associated with impaired nitric oxide synthesis causing small vessel vasoconstriction in the central nervous system . High homocysteine is also a risk factor for hypertension .

Cardiovascular Disease Prevention

Homocysteine metabolism is crucial for regulating methionine availability, protein homeostasis, and DNA-methylation . Impaired homocysteine metabolism leading to elevated concentrations of homocysteine in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, and thrombotic events .

Cancer Development and Progression

Hyperhomocysteinemia is linked to cancer development and progression . The metabolic pathways of homocysteine are considered as specific targets for in vitro diagnostics, predictive medical approaches, cost-effective preventive measures, and optimized treatments tailored to the individualized patient profiles in primary, secondary, and tertiary care .

Neurodegenerative Disorders

Elevated homocysteine levels are associated with neurodegenerative disorders . Homocysteine metabolism is crucial for regulating methionine availability, protein homeostasis, and DNA-methylation, presenting key pathways in post-genomic and epigenetic regulation mechanisms .

Osteoporosis

Hyperhomocysteinemia is linked to osteoporosis . The metabolic pathways of homocysteine are considered as specific targets for in vitro diagnostics, predictive medical approaches, cost-effective preventive measures, and optimized treatments tailored to the individualized patient profiles in primary, secondary, and tertiary care .

Pregnancy Complications

Elevated homocysteine levels are associated with pregnancy complications . Homocysteine metabolism is crucial for regulating methionine availability, protein homeostasis, and DNA-methylation, presenting key pathways in post-genomic and epigenetic regulation mechanisms .

Delayed Healing Processes

Hyperhomocysteinemia is linked to delayed healing processes . The metabolic pathways of homocysteine are considered as specific targets for in vitro diagnostics, predictive medical approaches, cost-effective preventive measures, and optimized treatments tailored to the individualized patient profiles in primary, secondary, and tertiary care .

Poor COVID-19 Outcomes

Elevated homocysteine levels are associated with poor COVID-19 outcomes . Homocysteine metabolism is crucial for regulating methionine availability, protein homeostasis, and DNA-methylation, presenting key pathways in post-genomic and epigenetic regulation mechanisms .

Safety and Hazards

Mécanisme D'action

Target of Action

D-Homocystine, also known as Homocysteine, is a thiol-containing amino acid formed by a demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions within the body.

Mode of Action

Biochemical Pathways

D-Homocystine plays a key role in two major biochemical pathways:

- The remethylation of homocysteine to form methionine .

- The transsulfuration pathway, where it is converted to cysteine .

These pathways are crucial for regulating methionine availability, protein homeostasis, and DNA methylation, thereby playing key roles in post-genomic and epigenetic regulation mechanisms .

Pharmacokinetics

It is known that the concentration of homocysteine in the body can be influenced by various factors, including genetic factors, diet, lifestyle, and certain medications .

Result of Action

Impaired metabolism of D-Homocystine, leading to elevated concentrations of homocysteine in the blood (hyperhomocysteinemia), is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation . This can increase the risk of various health conditions, including eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes .

Propriétés

IUPAC Name |

(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209021 | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoic acid) | |

CAS RN |

6027-15-2, 870-93-9 | |

| Record name | (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocystine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocystine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R9N4RH5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does D-Homocystine impact the growth of normal and malignant cells in comparison to L-methionine?

A: Research suggests that human embryonic lung fibroblasts can utilize D-Homocystine for growth when L-methionine is unavailable, while certain malignant cells, like human acute lymphoblastic leukemia cells, cannot. [] This difference in metabolic utilization could potentially be exploited in cancer treatment strategies. [] Essentially, normal cells could survive using D-Homocystine as a substitute, while malignant cells, unable to utilize it, would be inhibited. []

Q2: What is the role of S-adenosyl-L-methionine-mediated methylation in monocyte function, and how does D-Homocystine relate to this process?

A: S-adenosyl-L-methionine-mediated methylation is crucial for monocyte chemotaxis, the process by which monocytes are attracted to sites of inflammation. [] While not directly addressed in the provided research, D-Homocystine is closely related to L-Homocystine, which can be converted to S-adenosyl-L-homocysteine. S-adenosyl-L-homocysteine is a known inhibitor of S-adenosyl-L-methionine-mediated methylation reactions. [] Further research is needed to elucidate the specific effects of D-Homocystine on monocyte function and methylation pathways.

Q3: How can D-Homocystine be used in analytical methods?

A: D-Homocystine can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for determining total homocysteine (tHcy) in plasma. [] Its structural similarity to tHcy allows for accurate quantification while minimizing variations during sample preparation and analysis.

Q4: Can the structure of D-Homocystine be modified to create compounds with different biological activities?

A: Yes, modifications to both the base and amino acid portions of S-aristeromycinyl-L-homocysteine, a carbocyclic nucleoside analog of D-Homocystine, have been shown to affect its inhibitory activity against various S-adenosyl-L-methionine-dependent methyltransferases. [] This suggests that similar structural modifications to D-Homocystine could potentially lead to the development of novel compounds with tailored biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.